Product packaging for 3-(2-Piperidinoethoxy)benzotrifluoride(Cat. No.:CAS No. 774487-98-8)

3-(2-Piperidinoethoxy)benzotrifluoride

Cat. No.: B1462016
CAS No.: 774487-98-8
M. Wt: 273.29 g/mol
InChI Key: AQQSBWDZDVLLSQ-UHFFFAOYSA-N
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Description

3-(2-Piperidinoethoxy)benzotrifluoride is a specialized organic compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a benzotrifluoride scaffold linked to a piperidine moiety via an ethoxy spacer, a structure commonly associated with bioactive molecules. The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability, membrane permeability, and binding affinity, making it a valuable fragment in drug discovery . Researchers utilize this compound primarily as a key synthetic intermediate or building block in the design and development of novel therapeutic agents. Its structure suggests potential application in the exploration of central nervous system (CNS) targets, given the prevalence of the piperidine pharmacophore in ligands for various neurological receptors. The compound is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18F3NO B1462016 3-(2-Piperidinoethoxy)benzotrifluoride CAS No. 774487-98-8

Properties

IUPAC Name

2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)11-4-3-6-13(10-11)19-9-7-12-5-1-2-8-18-12/h3-4,6,10,12,18H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQSBWDZDVLLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655585
Record name 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774487-98-8
Record name 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774487-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

  • Starting materials:

    • Methyl 4-hydroxybenzoate or hydroxybenzotrifluoride derivative
    • β-chloroethylpiperidine hydrochloride (haloalkyl amine)
  • Reagents and conditions:

    • Base: Potassium carbonate (hydrated form preferred, 3-5% water content)
    • Solvent: C1-C6 alkyl acetate solvents, with amyl acetate being most preferred
    • Temperature: 110–125 °C
    • Reaction time: Approximately 4.5 hours
  • Process:
    The hydroxybenzotrifluoride is combined with potassium carbonate and β-chloroethylpiperidine hydrochloride in amyl acetate. The mixture is heated to 110–125 °C and stirred for about 4.5 hours to allow nucleophilic substitution, forming the 3-(2-piperidinoethoxy)benzotrifluoride product.

Workup and Purification

  • After reaction completion, the mixture is cooled below 50 °C.
  • Deionized water is added to separate organic and aqueous layers; aqueous layers are discarded.
  • The organic phase is washed with water multiple times to remove impurities.
  • A dilute aqueous hydrochloric acid solution is added to the organic phase to extract any residual amine salts.
  • The aqueous acidic phase is heated to reflux for 5 hours, during which the product precipitates.
  • The product slurry is cooled to below 40 °C, acetone is added, and the mixture is further cooled to 0–5 °C to enhance crystallization.
  • The solid product is collected by filtration, washed with cold acetone, and dried under vacuum at ambient temperature.

Yield and Purity

  • Yields reported range from 90.6% to 93.7% of theoretical.
  • Product purity, as determined by HPLC against reference standards, is consistently around 99–101% potency.

Representative Data Table

Parameter Typical Value/Condition
Hydroxybenzotrifluoride amount 17.57 g (example scale)
β-chloroethylpiperidine hydrochloride 20.26 g
Potassium carbonate (hydrated) 29.19 g (11% water content)
Solvent Amyl acetate, 132 mL
Reaction temperature 110–125 °C
Reaction time 4.5 hours
Workup water additions 88 mL × 2 washes
Acid extraction 42.6 g HCl in 15 mL water
Reflux time for precipitation 5 hours
Product isolation temperature 0–5 °C
Yield 90.6–93.7% of theory
Purity (HPLC) 99.2–101.0%

Additional Considerations

  • Base selection: Hydrated potassium carbonate is preferred over anhydrous forms due to enhanced reaction rate and yield.
  • Solvent choice: Alkyl acetate solvents like amyl acetate provide optimal solubility and reaction conditions.
  • Temperature control: Maintaining 110–125 °C is critical for efficient nucleophilic substitution without decomposition.
  • Purification: Repeated aqueous washes and acid extraction ensure removal of unreacted amines and inorganic salts, improving product purity.

Related Preparation of Benzotrifluoride Derivatives

The benzotrifluoride moiety itself is commonly prepared by fluorination of benzotrichloride derivatives with hydrogen fluoride under controlled conditions, as detailed in patent US4242286A. This process involves gaseous phase reactions with hydrogen fluoride and chlorine to maintain high yields and purity of benzotrifluoride and its chloro-substituted derivatives. While this step is upstream of the ether formation, it is critical for supplying the benzotrifluoride starting material used in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidinoethoxy)benzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Piperidinoethoxy)benzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Piperidinoethoxy)benzotrifluoride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins or enzymes, modulating their activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Benzotrifluoride (C₆H₅CF₃): Hydrophobic constant (log P): ~3.0 . Boiling point: 102–104°C; density: 1.19 g/cm³ .
  • Trifluoromethylpyridine (TFMP, C₅H₄N-CF₃):

    • Hydrophobic constant (log P): ~1.7 .
    • Boiling point: Varies by isomer (e.g., 3-TFMP: 115°C).
    • Reactivity: Participates in nucleophilic trifluoromethylation and is more reactive in fluorinated systems due to the electron-withdrawing pyridine ring .
  • 3-(2-Piperidinoethoxy)benzotrifluoride: Expected log P: Higher than benzotrifluoride due to the piperidinoethoxy group (increased hydrophobicity from the aromatic core but mitigated by the polar amine). Solubility: Likely improved in polar solvents compared to benzotrifluoride. Stability: The piperidine group may introduce susceptibility to acid-catalyzed hydrolysis, unlike benzotrifluoride, which is stable toward water under neutral conditions .

Data Tables

Table 1: Key Physicochemical Properties

Compound Hydrophobic Constant (log P) Boiling Point (°C) Reactivity in Reductive Coupling
Benzotrifluoride 3.0 102–104 Non-reactive
3-Trifluoromethylpyridine 1.7 115 Reactive
This compound Estimated >2.5 Not reported Theoretical reactivity

Biological Activity

3-(2-Piperidinoethoxy)benzotrifluoride is a synthetic compound with potential biological activities that have drawn attention in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzotrifluoride moiety linked to a piperidinoethoxy group, which may influence its interaction with biological targets. Its structural characteristics suggest potential for diverse biological activities, particularly in modulating receptor functions and enzyme activities.

Research indicates that compounds similar to this compound may interact with various receptors and enzymes. The specific mechanisms include:

  • Receptor Interaction : Potential binding to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : Interaction with metabolic enzymes, potentially impacting biochemical pathways.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Antinociceptive Effects : Similar compounds have been shown to exhibit pain-relieving properties by acting as agonists at delta opioid receptors, suggesting that this compound may have comparable effects .
  • Cellular Effects : Studies indicate that this compound can influence cellular signaling pathways, gene expression, and cellular metabolism. For example, it may modulate pathways by binding to specific receptors or interacting with intracellular signaling molecules .
  • Dosage-Dependent Effects : Research has shown that the effects of this compound vary with dosage in animal models, where lower doses may exhibit therapeutic benefits while higher doses could lead to adverse effects .

Case Studies

Several case studies highlight the compound's potential applications:

  • Pain Management : A study demonstrated that derivatives of benzotrifluoride compounds exhibited significant antinociceptive activity in rodent models, suggesting therapeutic potential for pain relief .
  • Neurotransmission Modulation : Another study focused on the compound's ability to influence neurotransmitter release and uptake in neuronal cultures, indicating a role in modulating synaptic activity .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntinociceptivePain relief via receptor modulation
Cellular metabolismInfluence on metabolic pathways
Neurotransmitter modulationAltered release and uptake
Dosage-dependent effectsTherapeutic vs. adverse outcomes

Q & A

Q. What are the foundational synthetic routes for 3-(2-Piperidinoethoxy)benzotrifluoride?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzotrifluoride derivative (e.g., 3-hydroxybenzotrifluoride) can react with a piperidinoethoxy precursor (e.g., 2-chloroethylpiperidine) under basic conditions (e.g., K₂CO₃ in DMF) at reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for validation .

Q. What basic analytical techniques are essential for characterizing this compound?

Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the piperidinoethoxy linkage and trifluoromethyl group .
  • FTIR : Identification of C-F (1100–1200 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Due to structural similarities to benzotrifluoride, adhere to:

  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Inert, airtight containers in cool, dry areas away from oxidizing agents .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Advanced strategies include:

  • Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for piperidinoethoxy group introduction .
  • Microwave-Assisted Synthesis : Reduced reaction times and improved regioselectivity .
  • Flow Chemistry : Enhanced control over exothermic reactions and byproduct minimization .

Q. How can data discrepancies in spectroscopic results be resolved?

Contradictions (e.g., unexpected NMR peaks) require:

  • Replication : Repeat experiments under identical conditions.
  • Hyphenated Techniques : LC-MS or GC-MS to isolate and identify impurities .
  • Computational Modeling : DFT calculations to predict NMR shifts and compare with empirical data .

Q. What advanced methods are suitable for studying its environmental adsorption behavior?

  • Microspectroscopic Imaging : To track adsorption/desorption dynamics on indoor surfaces (e.g., silica or polymer films) .
  • Hyphenated Chromatography : LC-QTOF-MS to identify degradation products in simulated environmental conditions .

Q. How can biological activity be systematically evaluated?

  • In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization .
  • Computational Docking : Molecular dynamics simulations to predict binding affinities with target proteins .

Q. What methodologies address stability challenges under varying pH/temperature?

  • Stress Testing : Expose the compound to acidic/basic conditions (pH 2–12) and monitor degradation via HPLC .
  • Isothermal Calorimetry : Quantify thermal stability and identify decomposition thresholds .

Q. How can reaction mechanisms involving this compound be elucidated?

  • Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps .
  • In Situ Spectroscopy : Raman or IR monitoring of intermediates during synthesis .

Q. What strategies mitigate toxicity risks in biological studies?

  • QSAR Modeling : Predict toxicity endpoints (e.g., LD₅₀) using structural analogs .
  • In Silico Metabolite Prediction : Identify potential toxic metabolites via software like ADMET Predictor .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Piperidinoethoxy)benzotrifluoride
Reactant of Route 2
3-(2-Piperidinoethoxy)benzotrifluoride

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